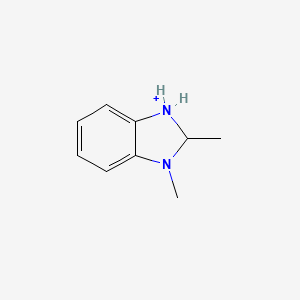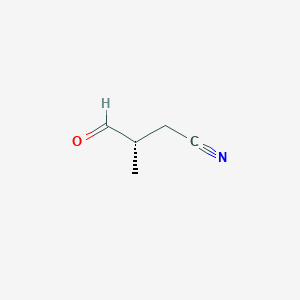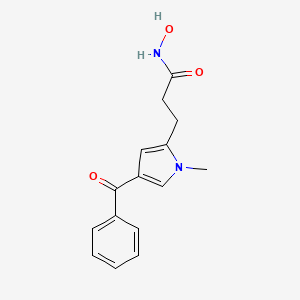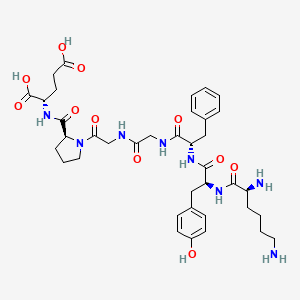
2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ionio-2,3-dimetil-2,3-dihidro-1H-bencimidazol es una molécula orgánica semiconductora con un sistema policíclico π-conjugado. Es conocido por sus fuertes propiedades de donación de electrones y se utiliza principalmente como dopante de tipo n en diversas aplicaciones electrónicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Ionio-2,3-dimetil-2,3-dihidro-1H-bencimidazol típicamente implica técnicas de síntesis orgánica. Un método común es la reacción del benzimidazol con agentes metilantes apropiados, como el yodometano . Este proceso puede involucrar varios pasos, incluidas reacciones de adición nucleófila y acoplamiento .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para obtener mayores rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1-Ionio-2,3-dimetil-2,3-dihidro-1H-bencimidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes estados de oxidación.
Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.
Sustitución: Puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Diversos agentes halogenantes y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de benzimidazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
1-Ionio-2,3-dimetil-2,3-dihidro-1H-bencimidazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo para la transformación reductiva de compuestos orgánicos.
Biología: Sus propiedades de donación de electrones lo hacen útil en varios ensayos biológicos.
Industria: Utilizado principalmente en la fabricación de dispositivos electrónicos, incluidos transistores de película delgada orgánica, células solares poliméricas y diodos orgánicos emisores de luz
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de sus fuertes propiedades de donación de electrones. Actúa como un dopante de tipo n, mejorando la conductividad de los materiales en los que se incorpora. Los objetivos moleculares y las vías involucradas incluyen los sistemas π-conjugados en semiconductores orgánicos, donde facilita la transferencia de carga y mejora el rendimiento electrónico .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2,3-Dihidro-1,3-dimetil-1H-bencimidazol-2-il)-N,N-dimetilbencenamina
- 1,3-Dimesitilo-4,5-dihidro-1H-imidazol-3-io
Singularidad
1-Ionio-2,3-dimetil-2,3-dihidro-1H-bencimidazol es único debido a sus fuertes propiedades de donación de electrones y su estabilidad en varios solventes de procesamiento. Esto lo hace particularmente eficaz como dopante de tipo n en semiconductores orgánicos, donde mejora la conductividad y el rendimiento general del dispositivo .
Propiedades
Número CAS |
739302-05-7 |
|---|---|
Fórmula molecular |
C9H13N2+ |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C9H12N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-7,10H,1-2H3/p+1 |
Clave InChI |
VSJKGWNZJOGGMH-UHFFFAOYSA-O |
SMILES canónico |
CC1[NH2+]C2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)




![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)


![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
